3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
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Overview
Description
3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is an organic compound that features a benzamide core substituted with a pyrimidine ring and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a three-carbon compound and an amidine structure, using sodium hydroxide or ethoxide as a catalyst.
Introduction of the pyrrolidine moiety: The pyrrolidine ring can be introduced via a cycloaddition reaction or by functionalizing preformed pyrrolidine rings.
Coupling with benzamide: The final step involves coupling the pyrimidine-pyrrolidine intermediate with a benzamide derivative, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine moieties play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-((3S,4S)-3,4-Dihydroxypyrrolidin-1-yl)-2-((S)-3-hydroxy-3-methylpyrrolidin-1-yl)-4-(trifluoromethyl)nicotinonitrile
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)
Uniqueness
3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrimidine and pyrrolidine rings with the benzamide core makes it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
3-chloro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-9-16(22-7-2-3-8-22)21-15(20-12)11-19-17(23)13-5-4-6-14(18)10-13/h4-6,9-10H,2-3,7-8,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVAJUUBVOEUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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